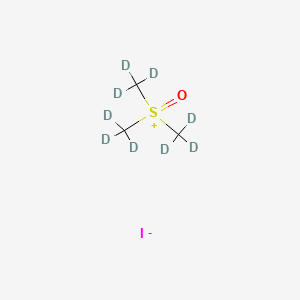

Trimethylsulfoxonium-d9 Iodide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trimethylsulfoxonium iodide is a sulfoxonium salt . It is used to generate dimethyloxosulfonium methylide by reaction with sodium hydride . The latter compound is used as a methylene-transfer reagent and is used to prepare epoxides .

Synthesis Analysis

Trimethylsulfoxonium iodide is commonly prepared by the reaction of dimethyl sulfoxide and iodomethane . After refluxing for 24 hours at 80°C, the reaction mixture is cooled and the crude solid product is filtered and washed with acetone to give the trimethylsulfoxonium iodide .Molecular Structure Analysis

The molecular formula of Trimethylsulfoxonium-d9 Iodide is C3H9IOS . The molecular weight is 229.13 g/mol . The InChI is 1S/C3H9OS.HI/c1-5(2,3)4;/h1-3H3;1H/q+1;/p-1/i1D3,2D3,3D3 .Chemical Reactions Analysis

Trimethylsulfoxonium iodide reacts with sodium hydride to prepare dimethyloxosulfonium methylide, which is used as a methylene-transfer reagent in synthetic chemistry . It is used to prepare ylide, which reacts with carbonyl compounds to get epoxides . Further, it reacts with alpha, beta-unsaturated esters to get cyclopropyl esters .Physical and Chemical Properties Analysis

The molecular weight of this compound is 229.13 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The exact mass is 228.99837 g/mol . The topological polar surface area is 18.1 Ų . The heavy atom count is 6 .Aplicaciones Científicas De Investigación

- TMS-d9 reacciona con hidruro de sodio para generar metiluro de dimetiloxosulfonio. Este compuesto sirve como un potente reactivo de transferencia de metileno en química sintética. Puede transferir un grupo metileno a varios sustratos, permitiendo la formación de moléculas orgánicas complejas. Los investigadores utilizan esta reacción para construir enlaces carbono-carbono y crear estructuras novedosas .

- Los Ylides son intermediarios versátiles en la síntesis orgánica. TMS-d9 participa en la formación de ylides, que involucra la reacción de TMS-d9 con compuestos carbonílicos (como aldehídos o cetonas). Los ylides resultantes pueden luego reaccionar con electrófilos, lo que lleva a la síntesis de epóxidos. Este proceso es valioso para acceder a éteres cíclicos y otros grupos funcionales .

- TMS-d9 reacciona con ésteres α,β-insaturados, lo que lleva a la formación de ésteres ciclopropílicos. Estos ésteres contienen un anillo ciclopropano de tres miembros tensado. Los investigadores utilizan esta transformación para acceder a compuestos estructuralmente interesantes con potencial actividad biológica .

Reactivo de Transferencia de Metileno en Química Sintética

Síntesis de Ylide

Formación de Ésteres Ciclopropílicos

En resumen, Trimethylsulfoxonium-d9 Iodide (TMS-d9) contribuye significativamente a diversos campos científicos, desde la química sintética hasta los estudios mecanísticos. Su versatilidad y reactividad única continúan inspirando investigaciones innovadoras en todas las disciplinas . Si tienes alguna otra pregunta o necesitas detalles adicionales, no dudes en preguntar!

Mecanismo De Acción

Target of Action

Trimethylsulfoxonium-d9 Iodide primarily targets carbonyl compounds such as ketones and aldehydes . These compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.

Mode of Action

This compound interacts with its targets through a process known as the Corey-Chaykovsky Reaction . The compound is used to generate dimethyloxosulfonium methylide by reaction with sodium hydride . This generated ylide then acts as a nucleophile towards the carbonyl compound . The resulting oxygen anion reacts as an intramolecular nucleophile towards the now electrophilic ylide carbon, which bears a sulfonium cation as a good leaving group .

Biochemical Pathways

The interaction of this compound with carbonyl compounds leads to the formation of epoxides . Epoxides are cyclic ethers that are involved in various biochemical pathways. They can undergo reactions to form a variety of other compounds, contributing to the diversity of biochemical reactions.

Result of Action

The primary result of this compound’s action is the formation of epoxides from carbonyl compounds . Epoxides are versatile intermediates in organic synthesis, leading to the formation of a wide range of other compounds. This contributes to the compound’s utility in synthetic chemistry.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of a strong base is necessary for the generation of the ylide from this compound . Additionally, the compound’s reactivity may be affected by factors such as temperature and pH.

Safety and Hazards

Trimethylsulfoxonium iodide may cause serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray . Wash thoroughly after handling and use only outdoors or in a well-ventilated area . Wear protective gloves/protective clothing/eye protection/face protection .

Análisis Bioquímico

Biochemical Properties

Trimethylsulfoxonium-d9 Iodide is renowned for its nucleophilic reactivity. It readily engages in reactions with other molecules, leading to the formation of novel compounds . Additionally, it serves as an oxidizing agent, capable of initiating oxidation reactions with other molecules

Cellular Effects

Its parent compound, Trimethylsulfoxonium Iodide, is used to generate dimethyloxosulfonium methylide by reaction with sodium hydride . The latter compound is used as a methylene-transfer reagent, and is used to prepare epoxides . This suggests that this compound may have similar effects on cellular processes.

Molecular Mechanism

It is known that it can engage in reactions with other molecules due to its nucleophilic reactivity . It can also initiate oxidation reactions with other molecules, acting as an oxidizing agent .

Metabolic Pathways

Its parent compound, Trimethylsulfoxonium Iodide, is used to generate dimethyloxosulfonium methylide by reaction with sodium hydride . This suggests that this compound may be involved in similar metabolic pathways.

Propiedades

InChI |

InChI=1S/C3H9OS.HI/c1-5(2,3)4;/h1-3H3;1H/q+1;/p-1/i1D3,2D3,3D3; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPLKQGGAXWRFOE-KYRNGWDOSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](=O)(C)C.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[S+](=O)(C([2H])([2H])[2H])C([2H])([2H])[2H].[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9IOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Methanocyclopenta[b]pyrrole](/img/structure/B582652.png)

![(2,3-Diazabicyclo[2.2.2]oct-2-en-1-yl)methanol](/img/structure/B582653.png)

![1-Methoxy-2-formyl-3H-benzo[f]chromene](/img/structure/B582660.png)